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Compound of Interest |

4-{(4-
Compound Name: Chlorophenoxy)methyllpiperidine-
a4

Cat. No.: B1153286

Technical Guide: 4-[(4-
Chlorophenoxy)methyl]piperidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4, a deuterated isotopologue of a versatile building block
used in pharmaceutical and agrochemical research. This document details its availability,
chemical properties, and representative experimental protocols for its synthesis and analysis,
designed to support researchers in their drug discovery and development endeavors.

Supplier and Availability

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical available from a limited
number of suppliers, primarily on a custom synthesis basis. This indicates that the compound is
not typically held in stock and is produced upon request, leading to longer delivery times.
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) o Catalog Typical
Supplier/Brand Distributor(s) L Notes
Number Availability
Toronto Biomall[1][2], 5-6 Weeks[1][2]/  Available in small
Research LGC C375067 Custom guantities (e.qg.,
Chemicals Standards[3] Synthesis[3] 1mg)[1][2].

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4. As this compound is often a custom synthesis product,
a standard certificate of analysis with detailed purity and isotopic enrichment is not readily
available. The data presented here is a combination of known values and representative

specifications.
Property Value Source/Note
4-[(4-
Chemical Name Chlorophenoxy)methyl]piperidi -
ne-d4
Molecular Formula C12D4H12CINO LGC Standards|[3]
Molecular Weight 229.74 LGC Standards[3]
Unlabelled CAS Number 63608-33-3 LGC Standards[3]
Appearance Off-white to white solid Representative
Purity (by NMR/LC-MS) >98% Representative
Deuterium Incorporation >99% Representative
Storage Conditions 2-8°C, under inert atmosphere Representative

Application in Research

The non-deuterated analogue, 4-(4-chlorophenoxy)piperidine, and similar structures are
recognized as important intermediates in the synthesis of bioactive molecules. These
compounds are particularly significant in the development of therapeutic agents targeting
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neurological disorders. The piperidine moiety is a common scaffold in medicinal chemistry, and
its derivatives are explored for their interactions with various biological targets, including
dopamine receptors. For instance, related compounds like 4,4-difluoro-3-
(phenoxymethyl)piperidine derivatives have been investigated as potent and selective
antagonists for the dopamine D4 receptor, which is implicated in conditions such as
Parkinson's disease.

The deuterated form, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, is primarily used as an
internal standard in pharmacokinetic studies and for mass spectrometry-based quantitative
analysis of the parent compound or its metabolites. The deuterium labeling provides a distinct
mass signature without significantly altering the chemical properties, allowing for precise
quantification in complex biological matrices.

Representative Experimental Protocols

While specific experimental protocols for 4-[(4-Chlorophenoxy)methyl]piperidine-d4 are not
publicly available, the following sections describe a representative synthesis and analytical
workflow based on methodologies reported for analogous compounds.

Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4

The synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 can be envisioned through a
multi-step process starting from commercially available materials. A plausible synthetic route is
outlined below.
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Figure 1: Proposed synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
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Methodology:

o Deuteration of the Piperidine Ring: The synthesis can commence with the deuteration of a
suitable piperidine precursor. For example, the a-protons to the nitrogen in ethyl
isonipecotate can be exchanged with deuterium using a strong base in a deuterated solvent,
followed by reduction of the ester.

e Reduction to the Alcohol: The resulting deuterated ester is then reduced to the
corresponding alcohol, (Piperidin-4-yl-d4)methanol, using a reducing agent like lithium
aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

» Nitrogen Protection: The secondary amine of the piperidine ring is protected to prevent side
reactions in the subsequent step. A common protecting group is the tert-butyloxycarbonyl
(Boc) group, introduced using di-tert-butyl dicarbonate (Bocz20) in the presence of a base like
triethylamine (EtsN) in a solvent such as dichloromethane (DCM).

» Williamson Ether Synthesis: The protected alcohol is then coupled with 4-chlorophenol under
Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with
a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide
(DMF), followed by the addition of 4-chlorophenol.

o Deprotection: The final step is the removal of the Boc protecting group. This is commonly
achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to
yield the desired product, 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

Purification: The final compound would be purified using standard techniques such as column
chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The identity and purity of the synthesized 4-[(4-Chlorophenoxy)methyl]piperidine-d4 would
be confirmed using a suite of analytical techniques.
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Figure 2: Analytical workflow for the characterization of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4.

Methodologies:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: To confirm the overall structure and the absence of non-deuterated starting
materials. The integration of the remaining proton signals would be consistent with the

deuterated structure.
o 13C NMR: To verify the carbon skeleton of the molecule.

e Mass Spectrometry (MS):
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o High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by
providing a highly accurate mass measurement of the molecular ion. This is also crucial
for confirming the incorporation of four deuterium atoms.

o Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the
compound and to confirm its molecular weight.

o High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
product by separating it from any residual starting materials or by-products. A suitable
method would involve a C18 reversed-phase column with a mobile phase gradient of water
and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic
acid.

Potential Signhaling Pathway Involvement

Given that structurally similar compounds are investigated as dopamine D4 receptor
antagonists, 4-[(4-Chlorophenoxy)methyl]piperidine-d4 could be used in studies related to
the dopamine signaling pathway. The dopamine D4 receptor is a G-protein coupled receptor
(GPCR) that, upon binding to its ligand dopamine, can modulate downstream signaling
cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP
(CAMP) levels.
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Figure 3: Simplified dopamine D4 receptor signaling pathway and the inhibitory role of an
antagonist.
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In a research context, the non-deuterated version of this compound would be used to study its
antagonist effects on this pathway, while the deuterated version would serve as a tool for
guantifying the antagonist's concentration in biological samples during these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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